molecular formula C11H23NO2 B12779500 N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide CAS No. 883215-02-9

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide

Cat. No.: B12779500
CAS No.: 883215-02-9
M. Wt: 201.31 g/mol
InChI Key: CUNIMRNZTKYNGN-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide (CAS 883215-02-9) is a synthetic cooling agent of significant interest in research and development. This compound, with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol, is characterized as a white to off-white crystalline powder . It is supplied with a high assay of 95% to 100% . This substance is recognized for its role as a flavor enhancer and is listed under FEMA 4602 . Its primary research value lies in its ability to elicit a potent and pure physiological cooling sensation, making it a key compound for studying trigeminal nerve responses and the TRPM8 ion channel receptor, which is known to mediate the sensation of cold . Unlike natural cooling agents like menthol, this synthetic carboxamide is designed for low volatility and greater stability in formulations . Its estimated boiling point is 346-347 °C, and it has a flash point of approximately 163 °C . Researchers investigate its applications across various domains, including oral care products (such as toothpaste and mouthwash), dentifrices, chewing gum, confectionery, topical cosmetics, and alcoholic beverages . In model formulations, it finds use in hard candy, soft candy, confectionery frostings, and chewing gum . The compound is slightly soluble in water (est. 2213 mg/L at 25 °C) and is also soluble in hexanes and ethanol . Its estimated logP (o/w) ranges from 1.36 to 1.80, indicating a balance of hydrophilic and hydrophobic properties suitable for a variety of delivery systems . Please note that the U.S. Food and Drug Administration (FDA) no longer provides for the use of this synthetic flavoring substance in food . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and conduct appropriate risk assessments before use.

Properties

CAS No.

883215-02-9

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2,3-dimethyl-2-propan-2-ylbutanamide

InChI

InChI=1S/C11H23NO2/c1-8(2)11(5,9(3)4)10(14)12-6-7-13/h8-9,13H,6-7H2,1-5H3,(H,12,14)

InChI Key

CUNIMRNZTKYNGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(C)C)C(=O)NCCO

physical_description

White to off-white crystalline powder;  Refreshing cool aroma

solubility

Slightly soluble in water;  soluble in hexanes
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Two-Step Synthetic Route

Step Description Reagents & Conditions Outcome
1 Ester Formation React 2,2-isopropylpropionitrile with alcohol and acid gas in a molar ratio of 1:3-5:3-5 in a 500 mL autoclave under reflux with stirring for 4-10 hours. Produces 2,3-dimethyl-2-isopropyl butyrate after workup (washing with sodium bicarbonate, extraction with saturated NaCl, drying).
2 Amidation React the ester with 2-hydroxyethylamine and a basic catalyst in a molar ratio of 1:1.5-5:0.04-0.3 in a 500 mL autoclave under reflux with stirring for 8 hours. After neutralization, washing, crystallization at ~0°C, filtration, and drying, yields this compound with purity >99% and yield ~87%.

Detailed Reaction Conditions and Notes

  • Esterification Step:

    • The reaction involves the conversion of 2,2-isopropylpropionitrile to the corresponding ester by reaction with an alcohol (often methanol or ethanol) and acid gas (such as CO or CO2 derivatives).
    • The reaction is conducted under reflux in a sealed autoclave to maintain pressure and temperature control.
    • Excess acid gas and alcohol are recovered and recycled, enhancing the green chemistry aspect of the process.
    • Post-reaction, the mixture is cooled, washed twice with sodium bicarbonate to neutralize acidic impurities, and extracted with saturated sodium chloride solution to separate the organic phase.
    • Drying yields the ester intermediate ready for amidation.
  • Amidation Step:

    • The ester intermediate is reacted with 2-hydroxyethylamine in the presence of a basic catalyst (e.g., sodium hydroxide or other mild bases) to form the amide bond.
    • The reaction is refluxed for 8 hours with stirring to ensure complete conversion.
    • After reaction completion, the amine alcohol solution is recovered, and the mixture is neutralized to pH 7.
    • The product is washed twice with water to remove impurities, then crystallized at low temperature (~0°C) to enhance purity.
    • Filtration and drying yield the final product with high purity and good yield.

Summary Table of Preparation Parameters

Parameter Esterification Step Amidation Step
Reactants 2,2-isopropylpropionitrile, alcohol, acid gas 2,3-dimethyl-2-isopropyl butyrate, 2-hydroxyethylamine, basic catalyst
Molar Ratios 1 : 3-5 : 3-5 1 : 1.5-5 : 0.04-0.3
Reactor 500 mL autoclave 500 mL autoclave
Temperature Reflux (approx. 80-120°C depending on solvent) Reflux (approx. 80-120°C)
Time 4-10 hours 8 hours
Workup Cooling, sodium bicarbonate wash, NaCl extraction, drying Neutralization, water wash, crystallization at 0°C, filtration, drying
Yield Intermediate ester obtained quantitatively Final product yield ~87%
Purity High purity intermediate >99% purity final product

Research Findings and Industrial Relevance

  • The described method is noted for its high conversion rates , low waste generation , and safe operation , making it suitable for industrial scale-up.

  • The ability to recycle excess reagents and the mild reaction conditions contribute to the process's environmental friendliness.

  • The final product's high purity and yield make it ideal for use as a cooling agent in various applications, including flavoring and tobacco products.

  • The compound's stability and compatibility with cyclodextrin inclusion complexes further enhance its commercial utility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide serves as a significant building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

  • Oxidation : The hydroxyethyl group can be oxidized to form carbonyl compounds.
  • Reduction : The amide bond can be reduced to yield amines.
  • Substitution Reactions : The hydroxyethyl group can participate in nucleophilic substitution reactions.

Biology

Research has explored the biological activity of this compound, particularly its interactions with biomolecules. Studies indicate potential effects on enzyme activity and receptor modulation, which could lead to various physiological responses.

Medicine

The compound is investigated for its therapeutic properties, particularly in:

  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation.
  • Analgesic Properties : There are indications of pain-relief capabilities.

Industry

In industrial applications, this compound is used in the production of:

  • Polymers : It acts as a monomer or additive in polymer synthesis.
  • Surfactants : Its properties contribute to the formulation of effective surfactants in cleaning products and personal care items.

In a study examining the interaction of this compound with various enzymes, researchers found significant modulation of enzyme activity, suggesting potential therapeutic applications in treating metabolic disorders.

Case Study 2: Industrial Application

A recent application in polymer manufacturing demonstrated that incorporating this compound enhanced the thermal stability and mechanical strength of the resulting polymers compared to traditional formulations.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

2-Isopropyl-N,2,3-trimethylbutanamide (WS-23; FEMA 3804)

  • Structure : Shares the 2-isopropyl and 2,3-dimethyl substituents but lacks the hydroxyethyl group. Instead, it has an N-methyl group.
  • Application : Widely used as a cooling agent in food, oral care, and cosmetics due to its trigeminal nerve activation properties .
  • Safety: Classified as GRAS (Generally Recognized as Safe) by FEMA, with established NOAELs and a robust toxicological dataset .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a hydroxyalkyl group (2-hydroxy-1,1-dimethylethyl) but differs in the acyl chain (aromatic benzamide vs. aliphatic butanamide).
  • Application : Primarily used in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group .
  • Key Difference : The aromatic vs. aliphatic backbone significantly impacts reactivity and biological activity, making this compound more relevant to synthetic chemistry than flavoring .

N-Ethyl-2,2-diisopropylbutanamide (JECFA No. 2005)

  • Structure : Substitutes the hydroxyethyl group with an ethyl group and replaces 2,3-dimethyl with 2,2-diisopropyl substituents.
  • Regulatory Status: Like the target compound, it lacks NOAEL data, leading to an inconclusive safety evaluation by JECFA .
  • Key Difference : Increased steric hindrance from diisopropyl groups may reduce bioavailability compared to the target compound .

Functional Analogues

Anandamide Derivatives (e.g., N-linoleoylethanolamine)

  • Structure: Ethanolamide derivatives with unsaturated fatty acid chains (e.g., 18:2 NAE).
  • Application: Endocannabinoid signaling molecules with roles in inflammation and neurotransmission .
  • Key Difference: The unsaturated acyl chain and biological function distinguish these compounds from the target compound, which is non-physiological and used industrially .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Application Regulatory Status Reference ID
This compound C₁₁H₂₃NO₂ 2-isopropyl, 2,3-dimethyl, hydroxyethyl Flavoring agent Pending (JECFA No. 2010)
WS-23 (2-Isopropyl-N,2,3-trimethylbutanamide) C₁₀H₂₁NO 2-isopropyl, 2,3-dimethyl, N-methyl Cooling agent (GRAS) FEMA 3804 (GRAS)
N-Ethyl-2,2-diisopropylbutanamide C₁₁H₂₃NO 2,2-diisopropyl, N-ethyl Flavoring agent Pending (JECFA No. 2005)
N-Linoleoylethanolamine (18:2 NAE) C₂₀H₃₇NO₂ Unsaturated C18 acyl chain, ethanolamide Endocannabinoid Research/biological use

Biological Activity

N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide, commonly referred to as WS-23, is a compound known for its cooling sensation in various applications, including food and cosmetics. This article delves into the biological activity of WS-23, focusing on its mechanisms of action, safety profile, and potential therapeutic applications.

Chemical Structure and Properties

WS-23 has the following chemical structure:

  • Molecular Formula : C₁₁H₂₃N₃O₂
  • CAS Number : 883215-02-9

The compound features a hydroxyethyl group and is characterized by its unique cooling properties, which are primarily attributed to its interaction with specific receptors in the human body.

The cooling effect of WS-23 is primarily mediated through the activation of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor. This receptor is sensitive to cold temperatures and is also activated by menthol and other cooling agents. The activation of TRPM8 leads to:

  • Calcium Ion Influx : Upon activation, TRPM8 allows calcium ions to enter the cell, which triggers a cascade of cellular responses associated with the sensation of coolness.
  • Inhibition of Pain Pathways : Studies suggest that TRPM8 activation may inhibit certain pain pathways, providing potential analgesic effects.

Toxicological Studies

Research has indicated that WS-23 exhibits low toxicity levels in both acute and chronic studies. A review of existing literature highlights several key findings:

  • Oral Toxicity : Long-term studies in rodents have shown no significant adverse effects at doses relevant to human consumption .
  • Genotoxicity : Available data suggest that WS-23 does not exhibit genotoxic properties, making it safe for use in food products and cosmetics .

Case Studies

Several studies have explored the biological activity of WS-23:

  • Cooling Sensation in Food Products : A study conducted by Reynolds and Philip Morris demonstrated that WS-23 provides a refreshing cooling effect in various food formulations without imparting bitterness or off-flavors .
  • Topical Applications : Research into topical formulations has shown that WS-23 can enhance the sensory experience in cosmetic products while maintaining skin safety. A notable study indicated its efficacy as a pain suppressor when applied to mucosal surfaces .

Potential Therapeutic Applications

The unique properties of WS-23 suggest potential applications beyond flavoring agents:

  • Pain Management : Due to its action on TRPM8, there is interest in exploring WS-23 as a therapeutic agent for conditions involving pain sensitivity.
  • Anti-inflammatory Effects : Preliminary studies indicate that compounds activating TRPM8 may have anti-inflammatory properties, warranting further investigation into their clinical applications.

Comparative Analysis

PropertyThis compound (WS-23)Other Cooling Agents (e.g., Menthol)
Mechanism of ActionTRPM8 Receptor ActivationTRPM8 Receptor Activation
Cooling SensationModerate to strongStrong
Safety ProfileLow toxicity; non-genotoxicGenerally safe; some genotoxicity concerns
ApplicationsFood flavoring, cosmeticsFood flavoring, medicinal uses

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide?

The synthesis of structurally related acetamides typically involves multi-step reactions. For example, substituted phenols or N-protected amino acids can be reacted with acyl chlorides or activated esters under basic conditions (e.g., triethylamine) to form amide bonds . Adapting these methods, the target compound could be synthesized via condensation of 2,3-dimethyl-2-isopropylbutanoic acid derivatives with 2-hydroxyethylamine. Purification steps may include recrystallization or chromatography, with structural confirmation via NMR and mass spectrometry.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural characterization relies on spectroscopic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂OH) and the branched alkyl chains (δ ~0.8–1.5 ppm for methyl/isopropyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 201.2 for C₁₁H₂₁NO₂).
  • X-ray Crystallography : While not directly reported for this compound, ORTEP-III software can model its crystal structure if single crystals are obtained .

Advanced Research Questions

Q. What critical data gaps hinder the safety evaluation of this compound as a flavoring agent?

The Joint FAO/WHO Expert Committee identified a lack of No-Observed-Adverse-Effect-Level (NOAEL) data for this compound and structurally related substances. Key missing data include:

  • Toxicokinetics : Absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Genotoxicity Studies : Ames test or micronucleus assay results.
  • Subchronic Toxicity : 90-day rodent studies to establish dose-response relationships .

Q. How can researchers resolve contradictions in toxicological data between this compound and its analogs?

Discrepancies often arise due to structural variations (e.g., alkyl chain branching). Methodological approaches include:

  • Comparative QSAR Modeling : Predict toxicity by comparing molecular descriptors (e.g., logP, polar surface area) with analogs.
  • In Vitro Hepatocyte Assays : Assess metabolic pathways to identify reactive intermediates.
  • Dose-Response Reanalysis : Re-evaluate existing data using benchmark dose (BMD) modeling instead of NOAELs for greater precision.

Q. What analytical methods quantify this compound in fragrance formulations?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile amides; use a DB-5MS column and electron ionization (EI) mode.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–220 nm (amide bond absorption).
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation under storage conditions .

Q. What role could this compound play in polymer science, and how is its efficacy evaluated?

While not directly studied, its hydroxyethyl group suggests potential as a hydrophilic monomer in copolymers. Methodological parallels include:

  • Copolymer Synthesis : Radical polymerization with acrylates/methacrylates.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine glass transition temperatures (Tg).
  • Rheology : Assess viscosity-modifying properties in oil-based systems, as seen in cosmetic thickeners .

Data Contradictions and Mitigation Strategies

Issue Evidence Source Resolution Strategy
Lack of NOAEL dataConduct subchronic rodent studies; use read-across with validated analogs.
Structural ambiguityPerform X-ray crystallography or 2D NMR (COSY, HSQC).
Stability in formulationsUse accelerated stability protocols with LC-MS monitoring.

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